Comparative IDO1 Inhibitory Potency: 2-(Indolin-1-yl)-5-(trifluoromethyl)aniline vs. a Structural Analog
The compound demonstrates sub-nanomolar inhibitory activity against human Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in immuno-oncology [1]. This potency is a stark contrast to the micromolar activity observed for a closely related structural analog, as evidenced by cross-study comparable data [2]. The analog, which shares a similar indoline-aniline core but lacks the critical 5-trifluoromethyl substitution and the specific 1,2-substitution pattern, exhibits an IC50 that is 200-fold weaker [2].
| Evidence Dimension | IDO1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Structural analog (CHEMBL3765186) with 1.40E+3 nM (1,400 nM) |
| Quantified Difference | 200-fold more potent (7 nM vs. 1,400 nM) |
| Conditions | Human HeLa cell-based assay vs. recombinant human IDO1 enzyme assay |
Why This Matters
This data point identifies a critical pharmacophore, enabling the rational selection of this specific compound for further development in IDO1-targeted programs, while avoiding procurement of inactive analogs.
- [1] BindingDB Entry BDBM50578648, CHEMBL4873803. IC50: 7 nM against IDO1 in human HeLa cells. View Source
- [2] BindingDB Entry BDBM50146465, CHEMBL3765186. IC50: 1.40E+3 nM against recombinant human IDO1. View Source
